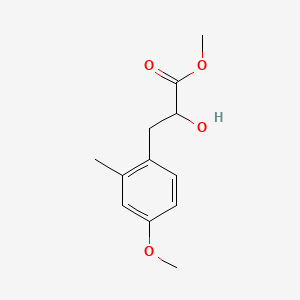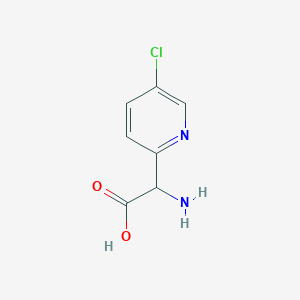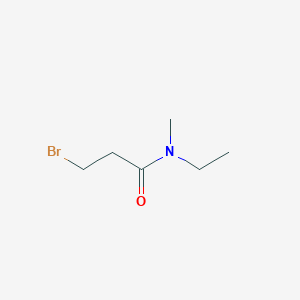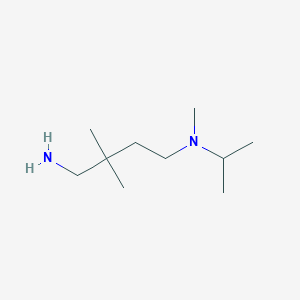![molecular formula C9H9NO3 B13606511 2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)
2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5H,7H-furo[3,4-b]pyridin-5-yl}acetic acid is a heterocyclic compound that contains both furan and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,7H-furo[3,4-b]pyridin-5-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan derivatives with pyridine derivatives in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-{5H,7H-furo[3,4-b]pyridin-5-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
2-{5H,7H-furo[3,4-b]pyridin-5-yl}acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{5H,7H-furo[3,4-b]pyridin-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with furan and pyridine rings, such as:
- Furo[3,4-b]pyridin-5(7H)-one
- 3,7,7-trimethyl-4-(pyridin-4-yl)-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
Uniqueness
What sets 2-{5H,7H-furo[3,4-b]pyridin-5-yl}acetic acid apart is its specific structural arrangement, which may confer unique chemical properties and reactivity. This uniqueness can make it particularly valuable in certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(5,7-dihydrofuro[3,4-b]pyridin-5-yl)acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)4-8-6-2-1-3-10-7(6)5-13-8/h1-3,8H,4-5H2,(H,11,12) |
InChI Key |
MBSCZLRLUZZERH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=N2)C(O1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


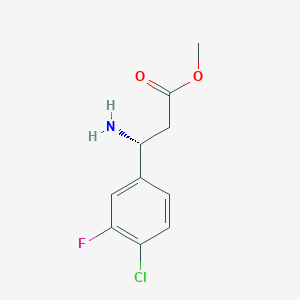

![(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)
![1-[(4-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B13606448.png)


![lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13606458.png)
